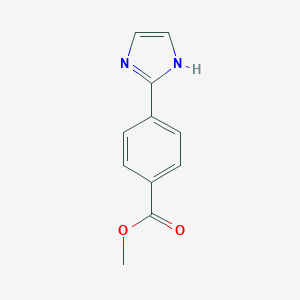

methyl 4-(1H-imidazol-2-yl)benzoate

Übersicht

Beschreibung

Methyl 4-(1H-imidazol-2-yl)benzoate is an imidazole derivative, a heterocyclic compound containing nitrogen atoms. It is used as a building block in chemical synthesis due to its unique structure and reactivity . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-imidazol-2-yl)benzoate typically involves the formation of the imidazole ring followed by esterification. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve the cyclization of amido-nitriles or the addition of methylene isocyanides to ketenimines .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the imidazole ring and subsequent esterification .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(1H-imidazol-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1H-imidazol-2-yl)benzoate is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-(1H-imidazol-2-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules . This interaction can modulate biochemical pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

- Methyl 4-(1H-imidazol-1-yl)benzoate

- 4-(1H-imidazol-1-yl)benzoic acid

- 4-(1H-imidazol-1-yl)benzaldehyde

Uniqueness

Methyl 4-(1H-imidazol-2-yl)benzoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

Methyl 4-(1H-imidazol-2-yl)benzoate is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 202.21 g/mol. The compound's structure enables it to engage in various biochemical interactions, making it a candidate for drug development.

Enzyme Interactions

This compound exhibits significant interactions with various enzymes and proteins. It has been shown to inhibit enzymes involved in DNA replication and repair, which is crucial for its anticancer activity. The compound can form hydrogen bonds and hydrophobic interactions with target enzymes, influencing their catalytic activity.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. It has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thus promoting cell death in malignancies. Additionally, it influences cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.

The mechanism of action for this compound involves several key processes:

- Target Binding : The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their function.

- Gene Expression Modulation : The compound can bind to transcription factors or influence epigenetic modifications, thereby altering gene expression profiles within cells .

- Apoptosis Induction : It triggers apoptotic pathways by influencing the balance between pro-apoptotic and anti-apoptotic factors.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The following table summarizes the IC50 values observed in different studies:

These results indicate that this compound has potent activity against multiple cancer types, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The following table outlines the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These findings highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have reported the efficacy of this compound in preclinical models:

- Cancer Treatment Studies : In one study, tumor-bearing mice treated with this compound showed significant suppression of tumor growth compared to control groups .

- Antimicrobial Efficacy : Another study demonstrated that formulations containing this compound effectively reduced bacterial load in infected animal models, suggesting its potential as an antibacterial agent.

Eigenschaften

IUPAC Name |

methyl 4-(1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQCVZOWZVSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363087 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125903-39-1 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.